

Application Note: High-Resolution Mass Spectrometry of Doxorubicinone

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Compound of Interest		
Compound Name:	Doxorubicinone	
Cat. No.:	B1666622	Get Quote

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Introduction

Doxorubicinone, the aglycone metabolite of the potent chemotherapeutic agent doxorubicin, plays a significant role in both the efficacy and toxicity of its parent drug. Accurate and sensitive quantification of **doxorubicinone** is crucial for pharmacokinetic studies, drug metabolism research, and the development of new anticancer therapies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled specificity and sensitivity for the analysis of **doxorubicinone** in complex biological matrices. This application note provides a detailed protocol for the quantitative analysis of **doxorubicinone** using LC-HRMS/MS, along with insights into its fragmentation pathways.

Quantitative Analysis of Doxorubicinone

A robust and sensitive method for the simultaneous determination of doxorubicin and its metabolites, including **doxorubicinone**, in mouse plasma has been developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of **doxorubicinone**.



Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.01 ng/mL	[1][2]
Limit of Detection (LOD)	0.006 ng/mL	
Linearity Range	0.01–50 ng/mL	
Coefficient of Determination (r²)	≥ 0.9933	
Intra-day Precision (RSD)	0.9–13.6%	
Inter-day Precision (RSD)	0.9–13.6%	_
Intra-day Accuracy (RE)	-13.0% to 14.9%	_
Inter-day Accuracy (RE)	-13.0% to 14.9%	_
Recovery	77.0–90.4%	_
Matrix Effect	105.1–117.9%	

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the extraction of doxorubicin and its metabolites from mouse plasma.

Materials:

- Mouse plasma samples
- Daunorubicin (Internal Standard, IS) solution (100 ng/mL in methanol)
- 50 mM Potassium phosphate buffer (pH 7.4)
- Chloroform:methanol (4:1, v/v)
- 0.1% Formic acid in 40% methanol



- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Vacuum evaporator

Procedure:

- To a 10 μ L aliquot of mouse plasma in a microcentrifuge tube, add 4 μ L of the 100 ng/mL daunorubicin internal standard solution.
- Add 30 μL of 50 mM potassium phosphate buffer (pH 7.4).
- Add 400 μL of chloroform:methanol (4:1, v/v).
- Vortex the mixture for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer 300 μL of the lower organic layer to a new tube.
- Evaporate the solvent to dryness at 35°C using a vacuum evaporator.
- Reconstitute the residue in 30 μ L of 0.1% formic acid in 40% methanol.
- Centrifuge the reconstituted sample.
- Inject a 3 μL aliquot into the LC-MS/MS system.

LC-HRMS/MS Analysis

Instrumentation:

 An ultra-performance liquid chromatograph (e.g., Agilent 1290) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like a Q-Exactive series).



Liquid Chromatography Conditions:

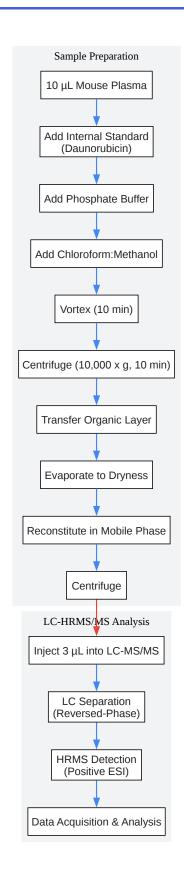
- Column: A suitable reversed-phase column (e.g., Waters Symmetry® C18, 3.5 μm, 4.6 x 75 mm).
- Mobile Phase A: 0.1% Acetic acid in water.
- Mobile Phase B: 0.1% Acetic acid in acetonitrile.
- Flow Rate: A typical flow rate for such columns would be in the range of 0.3-0.6 mL/min.
- Gradient: A suitable gradient should be optimized to ensure separation of doxorubicinone from doxorubicin and other metabolites.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Selected Reaction Monitoring (SRM) for quantitative analysis or full scan and product ion scan for qualitative analysis and fragmentation studies.
- Precursor Ion (m/z): The protonated molecule of **doxorubicinone** [M+H]⁺.
- Product Ions: Specific product ions of doxorubicinone should be selected for monitoring.
 For doxorubicin, common fragment ions result from the cleavage of the glycosidic bond. For doxorubicinone, fragmentation of the aglycone backbone would be monitored.

Visualizations Experimental Workflow





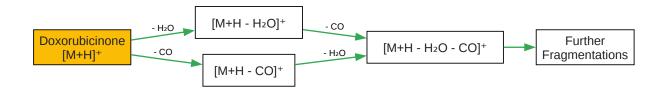
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Caption: Experimental workflow for doxorubicinone analysis.



Proposed Fragmentation Pathway of Doxorubicinone

Doxorubicinone is formed by the cleavage of the glycosidic bond in doxorubicin, which eliminates the daunosamine sugar moiety. The fragmentation of **doxorubicinone** itself in the mass spectrometer will involve characteristic losses from the aglycone structure. Based on the principles of mass spectral fragmentation, a plausible pathway is proposed below.



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Caption: Proposed fragmentation of doxorubicinone.

Conclusion

This application note provides a comprehensive overview of the high-resolution mass spectrometric analysis of **doxorubicinone**. The detailed experimental protocol for sample preparation and LC-HRMS/MS analysis, along with the summarized quantitative data, offers a valuable resource for researchers in the fields of pharmacology, drug metabolism, and oncology. The provided diagrams illustrate the key steps in the analytical workflow and a proposed fragmentation pathway, aiding in the understanding and implementation of this sensitive analytical technique. The ability to accurately measure **doxorubicinone** levels is essential for advancing our understanding of doxorubicin's action and for the development of safer and more effective cancer treatments.

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